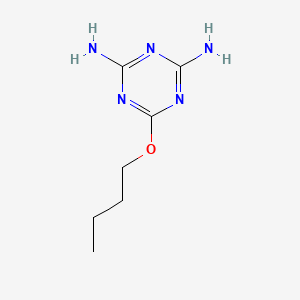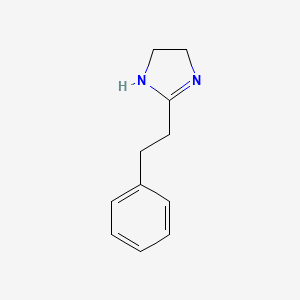
6-Hydroxycyanidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxycyanidin is an anthocyanidin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and flowers. . This compound is notable for its antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydroxycyanidin can be synthesized through various chemical reactions involving the hydroxylation of cyanidin. One common method involves the use of specific catalysts and controlled reaction conditions to introduce hydroxyl groups at the desired positions on the cyanidin molecule .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Alstroemeria species. The compound can be isolated and purified using techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxycyanidin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the flavylium cation to a colorless carbinol pseudobase.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinonoid derivatives, while reduction can yield colorless pseudobases .
Applications De Recherche Scientifique
6-Hydroxycyanidin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of anthocyanidins.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential in preventing and treating diseases related to oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as a natural colorant in food and cosmetic products due to its vibrant color and health benefits
Mécanisme D'action
The mechanism of action of 6-Hydroxycyanidin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase.
Signal Transduction: It influences signaling pathways related to cell survival, apoptosis, and inflammation, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparaison Avec Des Composés Similaires
6-Hydroxycyanidin is similar to other anthocyanidins but has unique features due to the additional hydroxyl group at position 6:
Cyanidin: Lacks the hydroxyl group at position 6, making it less hydrophilic.
Delphinidin: Contains hydroxyl groups at positions 3’, 4’, and 5’, but not at position 6.
Pelargonidin: Has a simpler structure with fewer hydroxyl groups, resulting in different color properties
These differences in structure lead to variations in color, solubility, and biological activity, making this compound a unique and valuable compound for various applications.
Propriétés
Numéro CAS |
42529-06-6 |
|---|---|
Formule moléculaire |
C15H11ClO7 |
Poids moléculaire |
338.69 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H |
Clé InChI |
YRCARMUWFNJTTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/new.no-structure.jpg)













